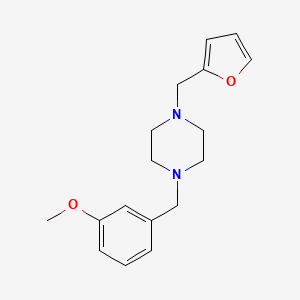
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine, also known as FMeBP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative with a furan and methoxybenzyl group attached to the piperazine ring. FMeBP has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin and dopamine receptors in the brain. This results in an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have interesting biochemical and physiological effects. Studies have shown that it can increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been found to have an effect on the GABA system, which is involved in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. One area of interest is in the development of new drugs for the treatment of neurological disorders such as depression and anxiety. 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has shown promise in this area, and further research could lead to the development of new drugs with improved efficacy and fewer side effects.
Another area of interest is in the study of the biochemical and physiological effects of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine. Further research could help to elucidate its mechanism of action and identify new targets for drug development.
Finally, there is also potential for the use of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine in other areas of research, such as in the development of new materials or in the study of chemical reactions. Its unique chemical structure and interesting properties make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(2-furylmethyl)piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-(2-furylmethyl)-4-(3-methoxybenzyl)piperazine has been found to have an effect on the serotonin and dopamine systems in the brain. This makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-16-5-2-4-15(12-16)13-18-7-9-19(10-8-18)14-17-6-3-11-21-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPZHVCQZZDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-YL)methyl]-4-[(3-methoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)


![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)
![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)